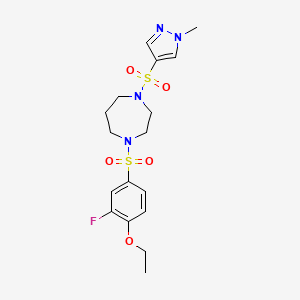

1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Description

Properties

IUPAC Name |

1-(4-ethoxy-3-fluorophenyl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN4O5S2/c1-3-27-17-6-5-14(11-16(17)18)28(23,24)21-7-4-8-22(10-9-21)29(25,26)15-12-19-20(2)13-15/h5-6,11-13H,3-4,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNWZFAYYDEVKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors under basic conditions.

Introduction of the Sulfonyl Groups: Sulfonylation reactions are performed using sulfonyl chlorides in the presence of a base such as triethylamine.

Attachment of the Ethoxy and Fluoro Substituents: These groups are introduced via nucleophilic substitution reactions, where the ethoxy group can be added using ethyl halides and the fluoro group using fluorinating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce sulfonyl groups to thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkoxides, amines, thiols.

Major Products

Oxidation Products: Sulfone derivatives.

Reduction Products: Thiol derivatives.

Substitution Products: Various substituted diazepane derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for enzymes or receptors involved in disease pathways.

Biological Studies: It can be used to study the interaction of sulfonyl-containing compounds with biological macromolecules.

Industrial Chemistry: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The diazepane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Triazole-Based Sulfonyl Derivatives

The triazole derivative 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares sulfonyl and aryl substituents with the target compound. Key differences include:

- Core Structure: The triazole ring (five-membered, three nitrogens) vs. diazepane (seven-membered, two nitrogens).

- Substituents: The triazole derivative features a thioether-linked phenylethanone group, absent in the target compound. The ethoxy-fluorophenyl group in the target compound may improve solubility compared to the difluorophenyl group in the triazole analogue .

Pharmacopeial Piperazine-Triazole Derivatives

Compounds such as 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one () exhibit complex heterocyclic systems with piperazine and triazole rings. Comparisons include:

- Bioavailability : The diazepane core may offer better membrane permeability compared to the rigid piperazine-triazole framework .

Data Tables

Table 1. Structural and Hypothetical Property Comparison

*LogP values estimated based on substituent contributions.

Biological Activity

The compound 1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a sulfonamide derivative that exhibits significant potential in medicinal chemistry. Its complex structure, featuring multiple functional groups, suggests diverse biological activities, particularly in the realm of enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈F₁N₃O₄S₂ |

| Molecular Weight | 404.48 g/mol |

| CAS Number | 2034512-67-7 |

The presence of sulfonyl groups and aromatic moieties contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moieties are known to inhibit various enzyme activities by binding to active sites, thereby blocking substrate access. This mechanism is similar to other sulfonamide derivatives that have been extensively studied for their pharmacological properties.

Biological Activity and Pharmacological Applications

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Enzyme Inhibition : Compounds like this one may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

- Antimicrobial Properties : Sulfonamides are historically known for their antibacterial activity. This compound's structural features suggest it could possess similar antimicrobial properties.

- Kinase Inhibition : Given the structural similarities to known kinase inhibitors, this compound may also target receptor tyrosine kinases, which play crucial roles in cell signaling and cancer progression.

Study 1: Enzyme Inhibition Assays

A study focused on the enzyme inhibition profile of sulfonamide derivatives found that compounds with similar structural motifs exhibited IC50 values in the low micromolar range against various enzymes, including carbonic anhydrase and dihydropteroate synthase. This suggests that our compound may also show significant inhibitory effects against these targets.

Study 2: Antimicrobial Activity

In vitro assays demonstrated that related sulfonamide compounds displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of folate synthesis pathways. Future studies should evaluate the specific antimicrobial activity of this compound.

Study 3: Kinase Inhibition

Research on small molecule kinase inhibitors has shown that compounds with similar sulfonyl substitutions can effectively inhibit EGFR (Epidermal Growth Factor Receptor) with IC50 values in the nanomolar range. This indicates a potential pathway for therapeutic application in cancer treatment.

Q & A

Q. What synthetic methodologies are commonly employed to introduce sulfonyl groups onto the diazepane framework in this compound?

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the 1,4-diazepane backbone via cyclization of diamine precursors under controlled pH and temperature .

- Step 2: Sequential sulfonylation using sulfonyl chlorides (e.g., 4-ethoxy-3-fluorobenzenesulfonyl chloride and 1-methyl-1H-pyrazole-4-sulfonyl chloride). Nucleophilic substitution reactions are performed in aprotic solvents (e.g., dichloromethane or acetonitrile) with bases like triethylamine to neutralize HCl byproducts .

- Key optimization parameters: Reaction time (12–24 hrs), temperature (0–25°C), and stoichiometric excess of sulfonyl chloride (1.2–1.5 eq.) to ensure complete substitution .

Q. Which spectroscopic and analytical techniques are critical for structural validation of this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent connectivity, with characteristic shifts for sulfonyl groups (δ 7.5–8.5 ppm for aromatic protons) and diazepane methylenes (δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H] peak matching theoretical mass within 5 ppm error) .

- X-ray Crystallography: Resolves stereochemistry and confirms sulfonyl group orientation, using programs like SHELXL for refinement .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Kinase inhibition assays: Screen against kinase panels (e.g., EGFR, MAPK) due to structural similarity to known sulfonamide-based kinase inhibitors .

- Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- ADME prediction: Computational tools (e.g., SwissADME) assess logP, solubility, and CYP450 interactions to prioritize lead optimization .

Advanced Research Questions

Q. How can conflicting crystallographic data arising from twinning or disorder be resolved for this compound?

- SHELXL refinement: Utilize the TWIN and BASF commands to model twinned data, and PART instructions to address disordered sulfonyl or diazepane moieties .

- Validation tools: Employ PLATON/ADDSYM to check for missed symmetry and PARST95 for geometric parameter cross-validation .

- Example workflow:

| Step | Tool/Parameter | Outcome |

|---|---|---|

| Data integration | SAINT | R < 0.05 |

| Twinning detection | ROTAX | Twin law identified |

| Refinement | SHELXL | R1 < 0.05, wR2 < 0.12 |

Q. What experimental design strategies optimize sulfonylation yield while minimizing side reactions?

- Design of Experiments (DoE): Apply factorial designs to test variables (temperature, solvent polarity, base strength). For example:

| Factor | Range | Optimal Condition |

|---|---|---|

| Solvent | DCM, MeCN, THF | MeCN (polar aprotic) |

| Base | EtN, pyridine, DMAP | Pyridine (prevents HCl-induced ring degradation) |

| Temp. | 0°C, RT, 40°C | 0°C → RT gradient |

- In-line monitoring: Use flow chemistry with FTIR or UV-vis to track reaction progression and terminate at ~90% conversion to avoid over-sulfonylation .

Q. How do electronic effects of the 4-ethoxy-3-fluorophenyl group influence biological activity compared to analogs?

- Comparative SAR study: Synthesize analogs with substituent variations (e.g., 4-methoxy, 3-chloro) and assay against kinase targets.

- Key findings:

| Substituent | EGFR IC (nM) | logP |

|---|---|---|

| 4-ethoxy-3-fluoro | 12 ± 1.5 | 2.8 |

| 4-methoxy | 45 ± 3.2 | 2.1 |

| 3-chloro | 28 ± 2.1 | 3.2 |

- Mechanistic insight: The electron-withdrawing fluoro group enhances sulfonyl electrophilicity, improving target binding .

Q. What computational methods predict binding modes of this compound with kinase targets?

- Docking studies: Use AutoDock Vina or Glide to model interactions with ATP-binding pockets (e.g., EGFR PDB: 1M17). Key interactions include:

Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar diazepane sulfonamides?

- Hypothesis 1: Variations in assay conditions (e.g., serum concentration, incubation time) may alter compound stability. Validate via HPLC purity checks post-assay .

- Hypothesis 2: Subtle stereochemical differences (e.g., axial vs. equatorial sulfonyl orientation) impact target engagement. Use NOESY NMR or X-ray to confirm conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.